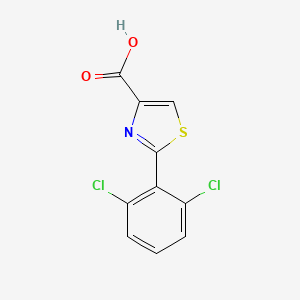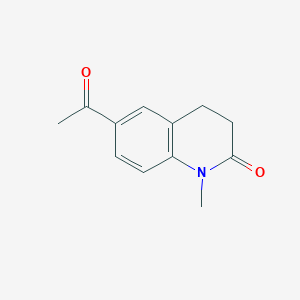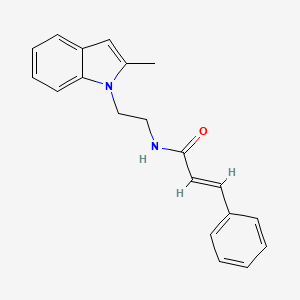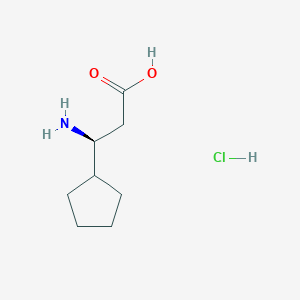
2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 871326-47-5 . It has a molecular weight of 274.13 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI Code for “2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid” is 1S/C10H5Cl2NO2S/c11-5-2-1-3-6 (12)8 (5)9-13-7 (4-16-9)10 (14)15/h1-4H, (H,14,15) . This indicates the presence of chlorine, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
“2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 274.13 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . For instance, compounds such as 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters and 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles exhibited potent DPPH radical scavenging activity .
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to have analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial activity . For example, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated potent inhibitory activity .
Antifungal Activity
Thiazole compounds have also been found to have antifungal properties . This makes them useful in the development of new antifungal drugs.
Antiviral Activity
Thiazole derivatives have been reported to have antiviral properties . This suggests their potential use in the development of new antiviral drugs.
Antitumor and Cytotoxic Activity
Thiazole compounds have shown antitumor and cytotoxic activities . For instance, a series of 2 6-substituted-3-(pyridin-3-yl)imidazo[2,1-b]thiazole demonstrated anticancer activity against human cancer cell lines HEPG2 (liver cancer) and MCF7 .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests their potential use in the treatment of neurodegenerative diseases.
Diuretic Activity
Thiazole compounds have been reported to have diuretic properties . This makes them potential candidates for the development of new diuretic drugs.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Thiazoles, including “2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid”, have been an important heterocycle in the world of chemistry for many decades . They have been used in the development of various drugs and biologically active agents . Future research may focus on exploring the biological importance of recently developed 2,4-disubstituted thiazole derivatives .
properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHBRWFGFYTFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2633904.png)
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B2633905.png)



![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2633912.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2633913.png)
![3-azabicyclo[3,2,1]octane Hydrochloride](/img/structure/B2633915.png)


![2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene](/img/structure/B2633919.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea](/img/structure/B2633921.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2633922.png)
![9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)